4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Overview
Description
“4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 1803598-24-4 . It has a molecular weight of 205.26 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h5-6,8,13H,3-4H2,1-2H3, (H,14,15) .
Chemical Reactions Analysis
The chemical reactions of tetrahydroquinoline derivatives have been studied extensively . For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .
Scientific Research Applications
Synthesis and Formation Mechanisms
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. The mechanisms behind their formation have been studied through ab initio quantum-chemical calculations, providing insights into the plausible pathways of these reactions (Rudenko et al., 2012). Similarly, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and the establishment of their molecular and crystal structures through X-ray structural analysis have been reported, adding to the understanding of the structural intricacies of these compounds (Rudenko et al., 2013).
Chemical Reactions and Derivative Synthesis
The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been explored, leading to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones. The yields of this reaction are good, and nonempirical quantum-chemical calculations have been used to propose a mechanism for this reaction (Rudenko et al., 2013).
Solvent Interaction and Crystal Formation
The interaction of these compounds with different solvents can yield alternative crystal forms. For instance, the crystallization of a racemic V-shaped diquinoline derivative from aprotic dimethyl formamide results in a solvent-free crystal structure with a high symmetry, illustrating the impact of crystallization solvent choice and intermolecular associations in producing alternative crystal forms (Alshahateet et al., 2015).
Safety and Hazards
Future Directions
The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline, a similar compound, is an important structural motif of various natural products and therapeutic lead compounds . These compounds can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
The mode of action often involves reactions such as isomerization of iminium intermediate .
Biochemical Pathways
Similar compounds like 1,2,3,4-tetrahydroisoquinoline are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds like 1,2,3,4-tetrahydroisoquinoline are known to display multifarious biological activities .
properties
IUPAC Name |
4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h5-6,8,13H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQNXDWKMPHFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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